molecular formula C18H19N5O B5176120 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5176120
M. Wt: 321.4 g/mol
InChI Key: WTKIIZHSSCZCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its antitumor, antifungal, and antibacterial properties. In addition, it has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of protein kinase CK2, which may contribute to its antitumor and antimicrobial effects.
Biochemical and Physiological Effects
Studies have shown that 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a cytotoxic effect on cancer cells, as well as antibacterial and antifungal activity. It has also been reported to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a selective inhibitor of protein kinase CK2. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. These include further investigation of its antitumor, antimicrobial, and antifungal properties, as well as its potential as a selective inhibitor of protein kinase CK2. Additionally, studies could focus on optimizing the synthesis method to improve yield and purity of the compound.

Synthesis Methods

The synthesis of 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine, ethyl 2-bromoacetate, and 2-ethylphenyl isocyanate in the presence of a copper catalyst. This method has been reported to yield high purity and good yield of the compound.

properties

IUPAC Name

5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-3-13-6-4-5-7-15(13)20-18(24)16-17(19)23(22-21-16)14-10-8-12(2)9-11-14/h4-11H,3,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKIIZHSSCZCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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